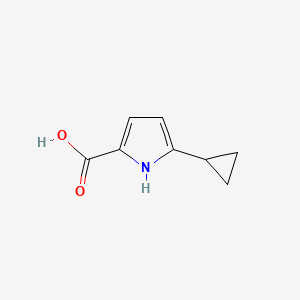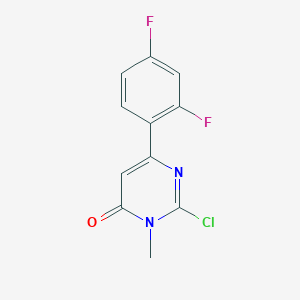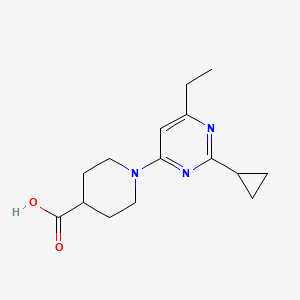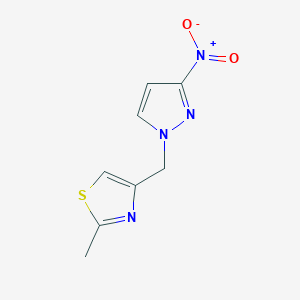![molecular formula C8H3ClN4 B11780434 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 4-position and a cyano group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves similar multi-step reactions with careful control of reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: These include nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . Reaction conditions often involve controlled temperatures and the use of polar solvents to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution reactions can yield various substituted derivatives of the compound .
科学的研究の応用
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy and treatments for inflammatory skin disorders.
Organic Synthesis: The compound is used as a precursor for synthesizing bioactive compounds due to its unique structure.
Materials Science: Its electronic properties make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis.
作用機序
The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of various kinase targets, including 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer therapy . The compound’s unique structure allows it to influence pharmacokinetics and pharmacodynamics, making it effective in therapeutic interventions.
類似化合物との比較
4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile can be compared with other similar compounds in the pyridopyrimidine family, such as:
4,6-Dichloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of various pyridopyrimidine derivatives.
7-Amino-4-chloropyrido[2,3-d]pyrimidine: A promising intermediate for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for diverse applications in scientific research.
特性
分子式 |
C8H3ClN4 |
|---|---|
分子量 |
190.59 g/mol |
IUPAC名 |
4-chloropyrido[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C8H3ClN4/c9-8-7-6(12-4-13-8)1-5(2-10)3-11-7/h1,3-4H |
InChIキー |
PJSMHBCCUTXFLH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1N=CN=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Isopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11780369.png)
![3-Chloro-N-(3,5-dichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11780377.png)

![Ethyl7-(tert-butyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11780394.png)
![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780404.png)

![Methyl3-methoxybenzo[b]thiophene-7-carboxylate](/img/structure/B11780416.png)
![5-(Difluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11780420.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)

